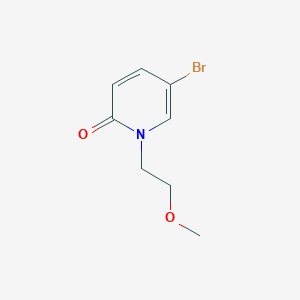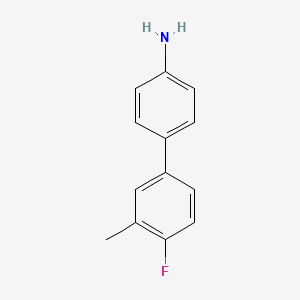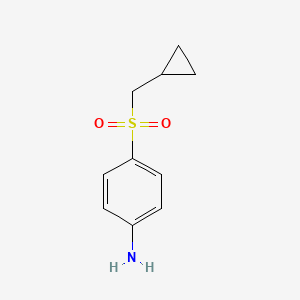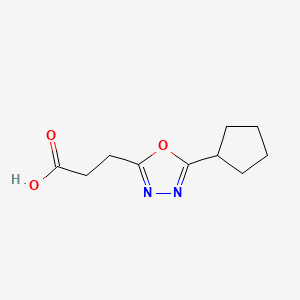
2-Brom-N-Cyclobutyl-4-methylanilin
Übersicht
Beschreibung
2-Bromo-N-cyclobutyl-4-methylaniline is an organic compound with the molecular formula C11H14BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the second position, a cyclobutyl group at the nitrogen atom, and a methyl group at the fourth position
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-cyclobutyl-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Mode of Action
For instance, they can participate in electrophilic aromatic substitution reactions . The bromine atom on the aniline can be replaced by other groups in a reaction catalyzed by a suitable enzyme or chemical reagent .
Action Environment
The action, efficacy, and stability of 2-bromo-N-cyclobutyl-4-methylaniline can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other chemicals or drugs, and the specific biological context (such as the type of cells or tissues present).
Biochemische Analyse
Biochemical Properties
2-bromo-N-cyclobutyl-4-methylaniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been observed to participate in palladium-catalyzed selective amination reactions . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-bromo-N-cyclobutyl-4-methylaniline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, 2-bromo-N-cyclobutyl-4-methylaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-cyclobutyl-4-methylaniline can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 2-bromo-N-cyclobutyl-4-methylaniline can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-bromo-N-cyclobutyl-4-methylaniline vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may be observed at very high doses, including cellular toxicity and disruption of normal cellular processes.
Metabolic Pathways
2-bromo-N-cyclobutyl-4-methylaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites . These interactions can have significant effects on overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-bromo-N-cyclobutyl-4-methylaniline within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of 2-bromo-N-cyclobutyl-4-methylaniline within tissues can also affect its overall activity and function.
Subcellular Localization
The subcellular localization of 2-bromo-N-cyclobutyl-4-methylaniline is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-bromo-N-cyclobutyl-4-methylaniline within specific subcellular compartments can influence its interactions with biomolecules and its overall biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclobutyl-4-methylaniline can be achieved through several methods. One common approach involves the bromination of N-cyclobutyl-4-methylaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position of the aniline ring.
Industrial Production Methods: Industrial production of 2-bromo-N-cyclobutyl-4-methylaniline may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-N-cyclobutyl-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate, hydrogen peroxide, and nitric acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include nitrosoaniline and nitroaniline derivatives.
Reduction Reactions: Products include cyclobutyl-4-methylaniline and other reduced forms.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methylaniline: Lacks the cyclobutyl group, leading to different reactivity and applications.
N-Cyclobutyl-4-methylaniline:
2-Bromo-N-methylaniline: Lacks the cyclobutyl group, resulting in different biological and chemical behaviors.
Uniqueness: 2-Bromo-N-cyclobutyl-4-methylaniline is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
IUPAC Name |
2-bromo-N-cyclobutyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBVIYNMEWDBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)


amine](/img/structure/B1443390.png)

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)


![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)

